An In-depth Technical Guide to Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
An In-depth Technical Guide to Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate is a synthetically derived indole derivative. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate, offering valuable insights for its potential application in research and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties for Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate is presented below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 40945-79-7 | , [2] |
| Molecular Formula | C₁₅H₁₇NO₄ | , [2] |
| Molecular Weight | 275.30 g/mol | [2] |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature |
Synthesis and Mechanism
The synthesis of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate is achieved through a two-step process. The initial and crucial step is the formation of its precursor, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, via a modified Nenitzescu indole synthesis. This is followed by a standard acetylation of the hydroxyl group.
Step 1: Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
The synthesis of the hydroxylated indole precursor is accomplished through the reaction of p-benzoquinone with N-methyl-β-aminocrotonic ester. A study by Shepel, Shepel, and Macaev (2009) optimized this reaction to achieve a yield of up to 63% by using a mixture of glacial acetic acid and ethyl acetate as the solvent.[3]
Reaction Scheme:
Figure 1: Synthesis of the hydroxylated indole precursor.
Experimental Protocol (Adapted from Shepel, Shepel, and Macaev, 2009): [3]
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Preparation of Reactant Solutions:
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Dissolve 5.4 g (0.05 mol) of 1,4-benzoquinone in 25 ml of ethyl acetate.
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Dissolve 7.15 g (0.05 mol) of N-methyl-β-aminocrotonic ester in 25 ml of glacial acetic acid.
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Reaction Execution:
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In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add the solution of N-methyl-β-aminocrotonic ester.
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Slowly add the 1,4-benzoquinone solution dropwise over 30-40 minutes, maintaining the reaction temperature below 30°C using an ice/water bath.
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Crystallization and Isolation:
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After the addition is complete, continue stirring for one hour at room temperature.
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Store the reaction mixture in a refrigerator for 24 hours at 0-10°C to facilitate crystallization.
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Collect the resulting precipitate by filtration.
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Purification:
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Wash the precipitate with 15 ml of ethyl acetate.
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Dry the solid to obtain Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. The reported yield is 6.79 g (63%).[3]
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Step 2: Acetylation to Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
The final step involves the acetylation of the 5-hydroxy group. This is a standard esterification reaction that can be reliably achieved using acetic anhydride in the presence of a base catalyst like pyridine or triethylamine.
Reaction Scheme:
Figure 2: Acetylation of the hydroxylated indole precursor.
Proposed Experimental Protocol:
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Reaction Setup:
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Dissolve Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in a suitable solvent such as dichloromethane or pyridine.
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Cool the solution in an ice bath.
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Addition of Reagents:
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Slowly add a slight molar excess of acetic anhydride to the solution.
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If not using pyridine as the solvent, add a catalytic amount of a base like triethylamine.
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Reaction Monitoring and Work-up:
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Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
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Purification:
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Wash the organic layer with a mild acid (e.g., dilute HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final product, Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate.
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Spectroscopic Characterization
The structural confirmation of the synthesized compounds relies on spectroscopic analysis. Below is the reported data for the precursor, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, which is foundational for verifying the final product's structure.
Spectroscopic Data for Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (from Shepel, Shepel, and Macaev, 2009): [3]
| Spectroscopy | Peaks |
| IR (cm⁻¹) | 3274 (O-H), 2991, 2941, 1445, 1375 (Me, СН), 2791 (N-Me), 1751 (C=O), 1637, 1622, 1595, 1521, 1479, 1019, 870, 835, 803, 764, 668 (indole), 1333, 1212, 1288, 1093 (С-О) |
| ¹H NMR (400 MHz, (CD₃)₂SO), δ (ppm) | 1.32 t (3Н, СН₃, J=4), 2.68 s (3Н, Ме-C=), 3.64 s (3Н, N-Ме), 4.28 q (2Н, -CH₂Ме, J=4), 6.67, 6.68 d, d (1Н, СН, Ј=2.4, Ј=8.4), 7.25 d (1Н, СН, J=8.8), 8.47 d (1Н, СН, J=2.4), 8.95 s (1Н, OH) |
| ¹³C NMR (100.61 MHz, (CD₃)₂SO), δ (ppm) | 165.60 (CO), 153.10 (C), 145.67 (C), 131.14 (C), 127.56 (C), 111.72 (C), 110.69 (C), 105.95 (C), 103.11 (C), 59.20 (CH₂), 30.04 (N-CH₃), 14.94 (CH₃), 12.02 (CH₃) |
For the final product, Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate , one would expect to see the disappearance of the O-H peak in the IR spectrum and the broad singlet for the hydroxyl proton in the ¹H NMR spectrum. Additionally, a new singlet corresponding to the acetyl methyl group would appear around 2.3 ppm in the ¹H NMR spectrum, and a new carbonyl carbon signal for the acetate group would be present in the ¹³C NMR spectrum.
Potential Applications and Biological Relevance
While specific biological studies on Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate are not widely published, the broader class of indole derivatives is of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1]
The precursor, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, has been suggested for the treatment of cardiovascular diseases.[3] Furthermore, a study by Peduto et al. (2014) explored derivatives of the related scaffold, ethyl 5-hydroxy-indole-3-carboxylate, as potent inhibitors of human 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes.[4][5] This suggests that Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate could be a valuable starting point or intermediate for the synthesis of novel anti-inflammatory agents.
The acetoxy group can also serve as a prodrug moiety, potentially being hydrolyzed in vivo to release the active 5-hydroxyindole derivative. This approach could be utilized to improve the pharmacokinetic properties of the parent compound.
Conclusion
Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate is a readily accessible indole derivative with potential for further exploration in medicinal chemistry and drug discovery. This guide has provided a detailed protocol for its synthesis, based on the established synthesis of its immediate precursor, along with key physicochemical and spectroscopic data. The insights into its potential biological relevance, particularly in the context of anti-inflammatory and cardiovascular research, highlight this compound as a valuable tool for scientific investigation.
References
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Peduto, A., et al. (2014). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. European Journal of Medicinal Chemistry, 81, 492-8. [Link]
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Shepel, F., Shepel, D., & Macaev, F. (2009). On Some Peculiarities of Ethyl 5-Hydroxy-1,2-Dimethyl-1H-3-Indolecarboxylate Synthesis. Chemistry Journal of Moldova. General, Industrial and Ecological Chemistry, 4(2), 116-117. [Link]
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PubChem. Ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate. [Link]
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Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393. [Link]
-
Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: Design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. (2014). ResearchGate. [Link]
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